molecular formula C11H18O2 B12773056 Methyl chrysanthemate, trans-(-)- CAS No. 26770-96-7

Methyl chrysanthemate, trans-(-)-

Cat. No.: B12773056
CAS No.: 26770-96-7
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-DTWKUNHWSA-N
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Description

Methyl chrysanthemate, trans-(-)-, is an organic compound that belongs to the class of esters. It is derived from chrysanthemic acid, which is related to a variety of natural and synthetic insecticides. This compound is known for its role in the synthesis of pyrethroids, a class of insecticides that are widely used due to their effectiveness and low toxicity to humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chrysanthemate, trans-(-)-, can be synthesized through several methods. One common approach involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis of the ester . Another method involves the use of methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol as starting materials, which undergo a series of reactions to form the desired product .

Industrial Production Methods

Industrial production of methyl chrysanthemate, trans-(-)-, typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated to obtain the pure trans-(-)-isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl chrysanthemate, trans-(-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include chrysanthemic acid, alcohol derivatives, and various substituted esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl chrysanthemate, trans-(-)-, is unique due to its high effectiveness as an insecticide and its relatively low toxicity to non-target organisms. Its specific interaction with sodium channels in insects makes it a valuable compound in pest control .

Properties

CAS No.

26770-96-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m0/s1

InChI Key

ITNHSNMLIFFVQC-DTWKUNHWSA-N

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OC)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC)C

Origin of Product

United States

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